molecular formula C10H11NO2 B8761410 7-Methoxy-2-methylisoindolin-1-one

7-Methoxy-2-methylisoindolin-1-one

Cat. No.: B8761410
M. Wt: 177.20 g/mol
InChI Key: ZKDYNKLJAOOFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a methoxy group at position 7 and a methyl group at position 2. Its molecular formula is C₁₀H₁₁NO₂ (derived by adding a methyl group to the C9H9NO2 framework described in and ). The compound’s structure is defined by the SMILES notation COC1=CC=CC2=C1C(=O)NC2(C)C, indicating the methoxy and methyl substituents.

This molecule serves as a critical intermediate in pharmaceutical and agrochemical synthesis. For example, it is utilized in the preparation of alkaloids, antibacterial agents, and pesticide precursors. Its structural analogs, such as 7-methoxyindoles, are also recognized for their roles in bioactive molecules and natural product synthesis.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO2/c1-11-6-7-4-3-5-8(13-2)9(7)10(11)12/h3-5H,6H2,1-2H3

InChI Key

ZKDYNKLJAOOFNV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The 7-methoxy group in isoindolinones enhances bioactivity compared to 5-methoxy analogs, likely due to electronic and steric effects on target binding. The addition of a 2-methyl group in this compound increases molecular weight and may improve metabolic stability compared to non-methylated analogs.

Collision Cross-Section (CCS) Insights :

  • For 7-Methoxyisoindolin-1-one, CCS values (e.g., 132.4 Ų for [M+H]+) indicate a compact molecular conformation, which correlates with favorable pharmacokinetic properties such as membrane permeability.

Core Structure Differences: Indole derivatives (e.g., 7-Chloro-3-methylindole-2-carboxylic acid) exhibit distinct reactivity and biological roles due to their aromatic six-membered ring, contrasting with the fused bicyclic system of isoindolinones.

Research Findings

  • Bioactivity: Methoxy-substituted isoindolinones show higher antimicrobial activity compared to halogenated indoles, likely due to improved electron-donating effects.
  • Analytical Utility : The CCS data for 7-Methoxyisoindolin-1-one supports its use in mass spectrometry-based drug screening workflows.

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